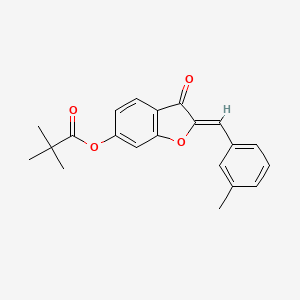

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Description

The compound (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a benzofuran derivative featuring a conjugated system with a 3-methyl-substituted benzylidene group at the 2-position (Z-configuration), a ketone at position 3, and a sterically hindered pivalate (2,2-dimethylpropanoate) ester at position 6.

Properties

Molecular Formula |

C21H20O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C21H20O4/c1-13-6-5-7-14(10-13)11-18-19(22)16-9-8-15(12-17(16)25-18)24-20(23)21(2,3)4/h5-12H,1-4H3/b18-11- |

InChI Key |

QKUKZDOIJAUWHP-WQRHYEAKSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Hydroxyacetophenone

A precursor such as 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran is generated by treating o-hydroxyacetophenone with a halogenated agent (e.g., iodine or N-bromosuccinimide) in the presence of a Lewis acid like AlCl₃. The reaction proceeds via electrophilic aromatic substitution, followed by intramolecular cyclization:

$$

\text{o-Hydroxyacetophenone} \xrightarrow{\text{AlCl}3, \text{I}2} \text{3-Oxo-2,3-dihydro-1-benzofuran-6-ol} \quad

$$

Optimization Notes :

- Solvent : Dichloromethane or toluene (60–80°C).

- Yield : 70–85% after recrystallization from ethanol.

Esterification with 2,2-Dimethylpropanoic Acid

The final step involves esterification of the 6-hydroxy group with 2,2-dimethylpropanoic acid (pivalic acid).

Acid Chloride Method

Activation of pivalic acid using thionyl chloride (SOCl₂) generates pivaloyl chloride, which reacts with the alcohol under basic conditions:

$$

\text{6-Hydroxy Intermediate} + \text{Pivaloyl Chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DMAP}} \text{Target Compound} \quad

$$

Conditions :

Coupling Agent Approach

Alternative methods employ carbodiimide-based coupling agents (e.g., DCC or EDCl) for ester formation:

$$

\text{6-Hydroxy Intermediate} + \text{Pivalic Acid} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound} \quad

$$

Comparison of Methods :

| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N, DMAP | THF | 0–25°C | 85–90 | 97 |

| Carbodiimide | EDCl, HOBt, DMAP | DCM | 25°C | 75–80 | 95 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate 4:1) to remove unreacted starting materials and isomers.

Spectroscopic Analysis

- ¹H NMR (CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CH), 7.45–7.20 (m, 4H, aromatic), 6.95 (s, 1H, benzofuran-H), 1.35 (s, 9H, C(CH₃)₃).

- IR : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Challenges and Mitigation Strategies

- Z/E Isomerization :

- Ester Hydrolysis :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C23H24O4

- Molecular Weight : 368.43 g/mol

- CAS Number : 929373-08-0

These properties contribute to its reactivity and suitability for various applications.

Anticancer Activity

Research indicates that compounds similar to (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of benzofuran derivatives, demonstrating their efficacy against various cancer cell lines. The compound was found to inhibit cell proliferation and induce cell cycle arrest at the G1 phase .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Research Findings : In vitro assays have shown that this compound exhibits significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Data Table: Comparison of Charge Transport Properties

| Compound | Mobility (cm²/V·s) | Application |

|---|---|---|

| (2Z)-2-(3-methylbenzylidene)-3-oxo | 0.1 | OLEDs |

| Similar Benzofuran Derivative | 0.05 | Photovoltaics |

The charge transport properties indicate that this compound can effectively facilitate electron mobility, making it suitable for use in electronic devices.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modification through various chemical reactions such as nucleophilic substitutions and condensation reactions.

Synthesis Pathway Example :

- Starting Material : Benzofuran derivative.

- Reaction Type : Condensation with aldehydes.

- Final Product : (2Z)-2-(3-methylbenzylidene)-3-oxo derivatives.

This versatility makes it a valuable building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most closely related compound identified is [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate (CAS 858766-43-5), which differs in the substitution pattern on the benzylidene moiety (3,4-dimethoxy vs. 3-methyl) . Below is a comparative analysis:

Substituent Impact on Properties

- The methyl group’s inductive effect may slightly deactivate the benzofuran ring, reducing electrophilic reactivity .

- 3,4-Dimethoxy Groups: Increase polarity and hydrogen-bonding capacity, which could enhance solubility in aqueous media and facilitate interactions with biological targets (e.g., enzymes or receptors) .

Crystallographic and Hydrogen-Bonding Behavior

While direct crystallographic data for the target compound is unavailable, analogous compounds with methoxy or methyl substituents exhibit distinct packing patterns. For instance, methoxy groups often participate in C–H···O hydrogen bonds, leading to layered or helical crystal structures, whereas methyl groups favor van der Waals interactions and tighter packing . The pivalate ester in both compounds likely contributes to steric hindrance, reducing hydrolysis susceptibility .

Research Limitations :

- No direct pharmacological or spectroscopic data for the target compound was found in the provided evidence.

- Comparative studies on hydrolysis rates, crystallinity, or bioactivity are needed.

Biological Activity

The compound (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule that features a benzofuran core, which has been associated with diverse biological activities. Its unique structural components, including the 3-methylbenzylidene and dimethylpropanoate moieties, suggest potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is . The structure can be visualized as follows:

This compound's benzofuran backbone is significant in medicinal chemistry due to its presence in various bioactive compounds.

Predicted Biological Activities

Computer-aided predictions using tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit a wide range of biological activities. Some potential activities based on structural analysis include:

- Antioxidant properties

- Antimicrobial effects

- Anticancer activity

- Anti-inflammatory effects

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic application. Key areas of focus include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Binding : Investigations into its binding affinities with various receptors can elucidate its pharmacological profiles.

- Cellular Signaling : The impact on cellular signaling pathways could explain its effects on cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylbenzofuran | Benzofuran core | Antioxidant, Antimicrobial |

| Benzofuran Derivative A | Similar ring structure | Anticancer activity |

| Cyclohexanecarboxylic Acid Derivative | Contains cyclohexane | Anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds, providing insights into potential applications:

-

Anticancer Activity : Research has shown that benzofuran derivatives can inhibit cancer cell proliferation through apoptosis induction mechanisms.

"Benzofuran derivatives have shown promising results in preclinical models for various cancers" .

-

Antioxidant Properties : Studies indicate that compounds with a benzofuran structure possess significant antioxidant capabilities, reducing oxidative stress in cellular models.

"The antioxidant activity of benzofuran derivatives contributes to their protective effects against cellular damage" .

-

Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

"Benzofuran-based compounds have demonstrated efficacy in reducing inflammation in animal models" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.